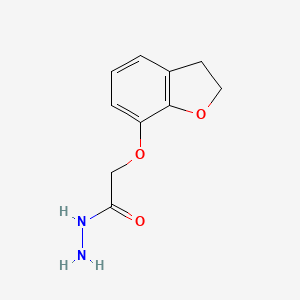

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

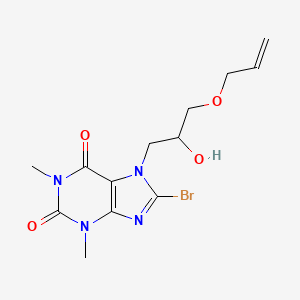

“2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is offered by several suppliers for research purposes .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide” is 1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, its boiling point and melting point are not available .

Aplicaciones Científicas De Investigación

Antimicrobial Activity : A study by Manna and Agrawal (2009) on microwave-assisted synthesis of new indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran reported the antimicrobial activity of these compounds. They synthesized derivatives from 2-(5,8-dihydro quinoxalino[2,3-b]indol-5-yl) acetohydrazide, showing good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus aureus (Manna & Agrawal, 2009).

Anti-HIV and Anticancer Agents : Rida et al. (2006) synthesized a series of novel benzofuran derivatives, including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, and evaluated them for anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds demonstrated significant reduction in viral cytopathic effect, suggesting potential as anti-HIV agents (Rida et al., 2006).

Antituberculosis Activity : Thorat et al. (2016) conducted a study on the synthesis and anti-tuberculosis study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide, a derivative of 2-hydroxyacetophenone. This compound showed strong activity against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis drug (Thorat et al., 2016).

Anticonvulsant Evaluation : Singh and Tripathi (2019) synthesized novel benzo[1,3]dioxol-5-yloxy-N′-(4-substituted benzylidene)acetohydrazide derivatives and evaluated their anticonvulsant activity. Their study found one compound to be most potent in MES seizure tests, suggesting these derivatives' role in augmenting GABAergic activity (Singh & Tripathi, 2019).

Antimicrobial, Antitubercular, and Cheminformatic Studies : Santoshkumar et al. (2017) synthesized novel 2-(1-benzofuran-2-yl)- N '-[(3 Z )-2-oxo-1, 2-dihydro-3 H -indol-3-ylidene] quinoline-4-carbohydrazide derivatives and evaluated them for antimicrobial and antitubercular activity. The study revealed significant antimicrobial and antitubercular activities, demonstrating the potential of benzofuran coupled nitrogen heterocycles as effective inhibitors of H37Rv strain (Santoshkumar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The compound should be handled under inert gas and protected from moisture .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yloxy)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-12-9(13)6-15-8-3-1-2-7-4-5-14-10(7)8/h1-3H,4-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBDUCIDYBZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2OCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1-benzofuran-7-yloxy)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![3-[(3-Chlorophenyl)sulfonyl]-5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2448386.png)

![2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2448387.png)

![4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2448396.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2448397.png)

![4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2448398.png)